

An In-depth Technical Guide to D-Glucose-¹³C₂,d₂ in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-Glucose-13C₂,d₂

Cat. No.: B12410730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-¹³C₂,d₂, a stable isotope-labeled glucose tracer, and its critical role in advancing metabolic research. This document details the tracer's properties, its application in metabolic flux analysis (MFA), and provides structured experimental protocols and data presentation to facilitate its use in laboratory settings.

Introduction to D-Glucose-¹³C₂,d₂

D-Glucose-¹³C₂,d₂ is a powerful tool in the field of metabolomics. It is a form of glucose in which two carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and two hydrogen atoms are replaced with deuterium (²H or d). This dual labeling allows for the simultaneous tracing of both carbon and hydrogen pathways in cellular metabolism. The most common variant for metabolic flux analysis is [1,2-¹³C₂]D-glucose, often complemented with deuterium labeling at specific positions, such as [6,6'-d₂], to investigate discrete metabolic pathways.

The use of stable, non-radioactive isotopes like ¹³C and deuterium makes D-Glucose-¹³C₂,d₂ a safe and effective tracer for in vitro, in vivo, and clinical studies.^[1] By introducing this labeled glucose into a biological system, researchers can track its uptake and conversion into various downstream metabolites. The pattern of isotopic enrichment in these metabolites provides a quantitative measure of the activity of different metabolic pathways.

Chemical and Physical Properties

Stable isotope-labeled glucose variants are chemically identical to their unlabeled counterparts, ensuring they are metabolized in the same manner. The key difference lies in their molecular weight, which allows for their distinction and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_2\text{C}_4\text{H}_{10}\text{D}_2\text{O}_6$	
Molecular Weight	~184.15 g/mol	
Isotopic Purity	Typically >98-99 atom % ^{13}C	
Physical Form	White to off-white powder	

The Role of D-Glucose- $^{13}\text{C}_2,\text{d}_2$ in Metabolic Research

D-Glucose- $^{13}\text{C}_2,\text{d}_2$ is a cornerstone of ^{13}C -Metabolic Flux Analysis (^{13}C -MFA), a technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.[\[2\]](#) This is particularly valuable in understanding the metabolic reprogramming that occurs in various diseases, most notably cancer, and in the optimization of bioprocesses, such as those using Chinese Hamster Ovary (CHO) cells for therapeutic protein production.[\[3\]](#)[\[4\]](#)

Tracing Central Carbon Metabolism

$[1,2-^{13}\text{C}_2]$ glucose is exceptionally well-suited for dissecting the upper pathways of central carbon metabolism: glycolysis and the pentose phosphate pathway (PPP).[\[5\]](#)

- Glycolysis: The metabolism of $[1,2-^{13}\text{C}_2]$ glucose through glycolysis results in lactate labeled with ^{13}C at positions 2 and 3 ($[2,3-^{13}\text{C}_2]$ lactate).
- Pentose Phosphate Pathway: If the glucose molecule first enters the oxidative PPP, the C1 carbon is lost as CO_2 . The resulting five-carbon sugar can then re-enter glycolysis, leading to the formation of lactate with a single ^{13}C label at position 3 ($[3-^{13}\text{C}]$ lactate).

By measuring the relative abundance of these different lactate isotopologues, researchers can calculate the relative flux of glucose through glycolysis versus the PPP.

Deuterium Labeling for Deeper Insights

The addition of deuterium labels provides another layer of information. For instance, [6,6'-d₂]glucose can be used in Deuterium Metabolic Imaging (DMI) to non-invasively visualize glucose metabolism *in vivo*.^{[1][6]} The deuterium atoms can be tracked as they are incorporated into water, lactate, and glutamate, providing insights into glycolysis and the TCA cycle. While less common, a dually labeled tracer like D-Glucose-¹³C₂,d₂ can offer a more comprehensive view of both carbon and hydrogen fluxes simultaneously.

Experimental Protocols

The following sections outline generalized protocols for *in vitro* ¹³C-MFA experiments using D-Glucose-¹³C₂ as the tracer. These should be adapted based on the specific cell line, experimental goals, and available analytical instrumentation.

Cell Culture and Labeling

This protocol is based on methodologies for adherent cell lines such as A549 (human lung carcinoma) and CHO cells.

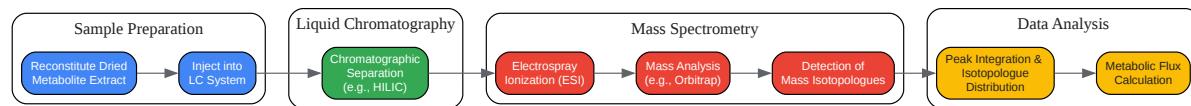
- **Cell Seeding:** Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluence (typically 70-80%).
- **Media Preparation:** Prepare culture medium containing the desired concentration of D-Glucose-¹³C₂. The standard glucose concentration in DMEM (4.5 g/L or 25 mM) can be replaced with the labeled glucose. For precise flux measurements, it is crucial to use a medium where the labeled glucose is the only glucose source.
- **Isotopic Labeling:**
 - Aspirate the existing medium from the cells.
 - Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
 - Add the pre-warmed labeling medium to the cells.
 - Incubate the cells for a predetermined time to allow for the incorporation of the isotopic label and to reach a metabolic and isotopic steady state. This time can range from a few

hours to over 24 hours, depending on the cell type and the pathways of interest.[7][8]

Metabolites in glycolysis typically reach isotopic steady state within 1.5 hours for [1,2-¹³C]glucose in CHO cells.[8]

Metabolite Extraction

Rapid and efficient quenching of metabolism is critical to prevent changes in metabolite levels during extraction.


- Quenching:
 - Aspirate the labeling medium.
 - Immediately wash the cells with ice-cold PBS.
 - Add a pre-chilled extraction solvent. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v) kept at -20°C or colder.
- Cell Lysis and Collection:
 - Scrape the cells in the extraction solvent.
 - Transfer the cell lysate to a microcentrifuge tube.
- Protein and Debris Removal:
 - Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
- Sample Collection:
 - Carefully collect the supernatant containing the polar metabolites.
 - The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

Analytical Methods

LC-MS/MS is a highly sensitive and specific method for quantifying the mass isotopologue distribution of metabolites.

- Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., the initial mobile phase of the chromatography gradient).
- Chromatographic Separation: Separate the metabolites using a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
- Mass Spectrometry Analysis:
 - Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-Exactive or a Triple Quadrupole instrument).
 - Acquire data in full scan mode to identify all isotopologues of a given metabolite or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification.
 - The mass difference between isotopologues will correspond to the number of ^{13}C atoms incorporated.

A generalized LC-MS/MS workflow is depicted below:

[Click to download full resolution via product page](#)

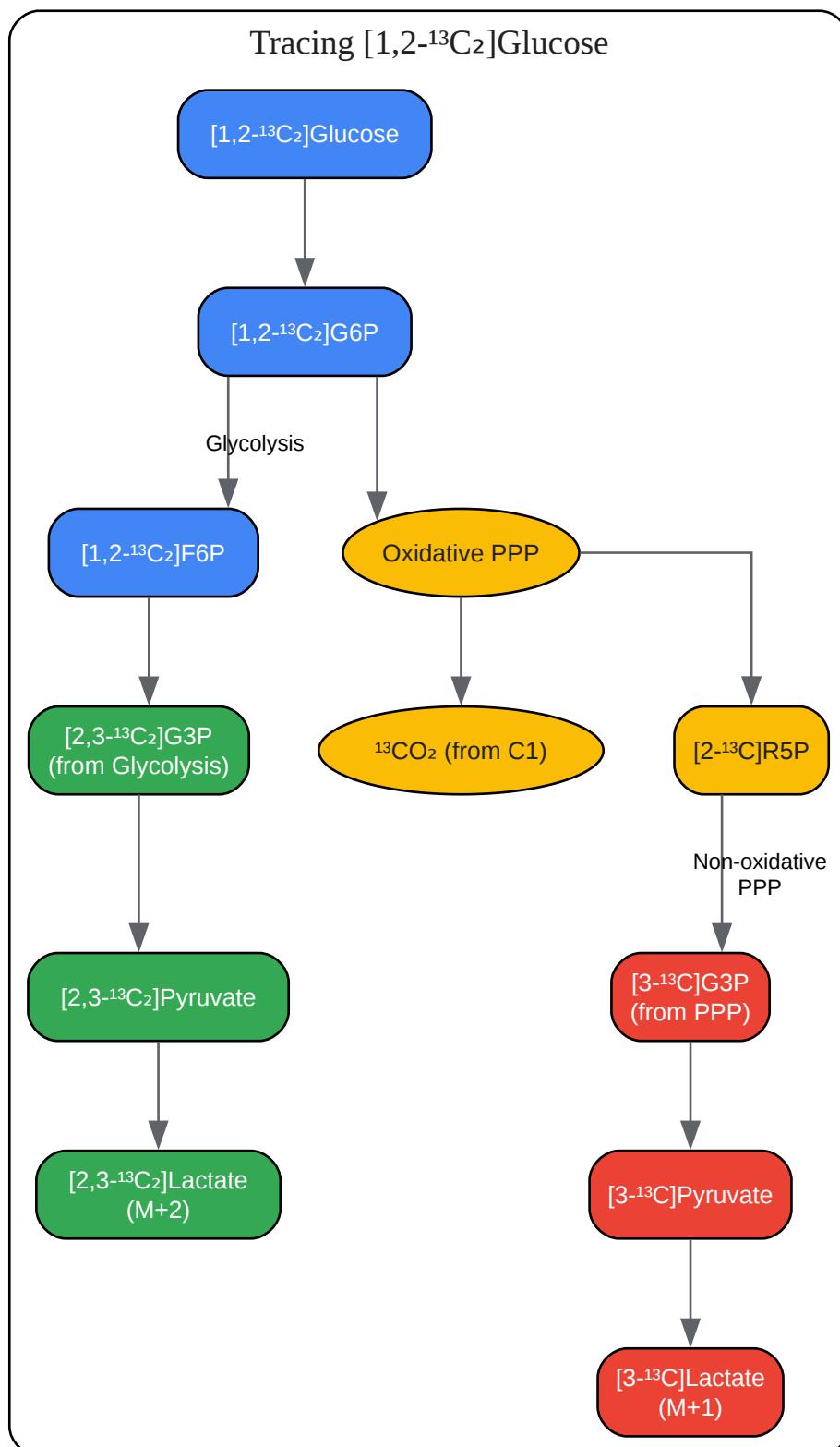
Caption: Workflow for LC-MS/MS-based metabolic flux analysis.

NMR spectroscopy provides detailed information about the specific positions of ^{13}C atoms within a molecule.

- Sample Preparation: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
- NMR Acquisition: Acquire ¹H and/or ¹³C NMR spectra. ¹H-[¹³C] heteronuclear single quantum coherence (HSQC) experiments are particularly powerful for resolving and quantifying ¹³C-labeled metabolites.^[9]
- Data Analysis: The splitting patterns and chemical shifts in the NMR spectra reveal the positions and extent of ¹³C labeling. For example, the J-coupling between adjacent ¹³C atoms can be used to identify which bonds in a metabolite are derived from the [1,2-¹³C₂]glucose tracer.

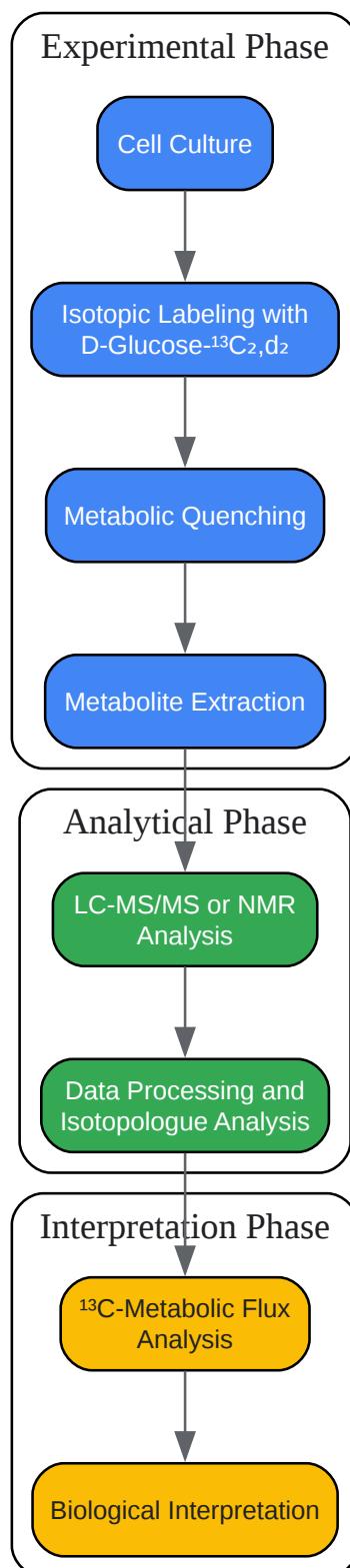
Data Presentation and Interpretation

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID) for various metabolites. This data is then used in computational models to estimate metabolic fluxes.


Quantitative Data Summary

The following table provides an example of how to present quantitative data from a ¹³C-MFA experiment. The values are illustrative and will vary depending on the cell type and experimental conditions.

Metabolite	Isotopologue	Fractional Abundance (%) (Exponential Growth)	Fractional Abundance (%) (Stationary Phase)
Lactate	M+0 (Unlabeled)	10	20
M+1 (from PPP)	5	3	
M+2 (from Glycolysis)	85	77	
Citrate	M+0	25	35
M+1	15	12	
M+2	50	45	
M+3	10	8	
Glutamate	M+0	30	40
M+1	20	15	
M+2	45	40	
M+3	5	5	


Signaling Pathways and Logical Relationships

The following diagrams illustrate the flow of the ^{13}C labels from $[1,2-^{13}\text{C}_2]\text{glucose}$ through glycolysis and the pentose phosphate pathway, and a general experimental workflow.

[Click to download full resolution via product page](#)

Caption: Fate of ^{13}C labels from $[1,2-^{13}\text{C}_2]\text{glucose}$ in glycolysis and PPP.

[Click to download full resolution via product page](#)

Caption: General workflow for a ^{13}C -MFA experiment.

Conclusion

D-Glucose-¹³C₂,d₂ is an indispensable tool for quantitative metabolic research. By enabling the precise tracing of carbon and hydrogen atoms through complex metabolic networks, it provides unparalleled insights into cellular physiology in both health and disease. The methodologies outlined in this guide, from experimental design to data analysis, provide a framework for researchers to leverage the power of stable isotope tracers to unravel the complexities of cellular metabolism. As analytical technologies continue to advance, the application of D-Glucose-¹³C₂,d₂ and other labeled compounds will undoubtedly lead to new discoveries and therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. fda.gov [fda.gov]
- 4. Stable Isotopic Labeling of 1,2 13C₂-Glucose and 1,6 13C₂-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis | FDA [fda.gov]
- 5. Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways [frontiersin.org]
- 7. Parallel labeling experiments with [1,2-¹³C]glucose and [U-¹³C]glutamine provide new insights into CHO cell metabolism [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls [mdpi.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to D-Glucose-¹³C₂,d₂ in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12410730#what-is-d-glucose-13c2-d2-and-its-role-in-metabolic-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com